Cas no 857177-01-6 (ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate)

Ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate is a versatile intermediate in organic synthesis, characterized by its reactive ketoester and cyclic oxo functionalities. The compound’s structure enables its use in a range of transformations, including cyclization, condensation, and nucleophilic addition reactions. Its ethyl ester group enhances solubility in organic solvents, facilitating handling in synthetic applications. The 4-oxooxan-3-yl moiety provides a sterically accessible carbonyl group, making it valuable for constructing heterocyclic frameworks. This compound is particularly useful in pharmaceutical and fine chemical synthesis, where precise functional group manipulation is required. Its stability under standard conditions ensures reliable performance in multistep synthetic routes.
ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate structure
857177-01-6 structure
Product name:ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
CAS No:857177-01-6
MF:C9H12O5
MW:200.18858
CID:844926
PubChem ID:59333783

ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
    • ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
    • Ethyl oxo(4-oxotetrahydro-2H-pyran-3-yl)acetate
    • SCHEMBL2447326
    • Ethyl2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
    • AKOS022181922
    • F8881-7855
    • QMOCKDHJHSQMJF-UHFFFAOYSA-N
    • 857177-01-6
    • G85626
    • ethyl 2-oxo-2-(4-oxotetrahydropyran-3-yl)acetate
    • DB-351414
    • Inchi: InChI=1S/C9H12O5/c1-2-14-9(12)8(11)6-5-13-4-3-7(6)10/h6H,2-5H2,1H3
    • InChI Key: QMOCKDHJHSQMJF-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(=O)C1COCCC1=O

Computed Properties

  • Exact Mass: 200.06800
  • Monoisotopic Mass: 200.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 69.7Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 331.5±37.0 °C at 760 mmHg
  • Flash Point: 147.7±26.5 °C
  • PSA: 69.67000
  • LogP: -0.27580
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate Security Information

ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B441578-25mg
ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
857177-01-6
25mg
$ 70.00 2022-06-07
Life Chemicals
F8881-7855-1g
ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
857177-01-6 95%+
1g
$535.0 2023-09-06
Life Chemicals
F8881-7855-10g
ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
857177-01-6 95%+
10g
$2247.0 2023-09-06
TRC
B441578-50mg
ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
857177-01-6
50mg
$ 95.00 2022-06-07
Life Chemicals
F8881-7855-5g
ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
857177-01-6 95%+
5g
$1605.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141491-100mg
Ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
857177-01-6 95%
100mg
¥2340.00 2024-07-28
Life Chemicals
F8881-7855-2.5g
ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
857177-01-6 95%+
2.5g
$1070.0 2023-09-06
Life Chemicals
F8881-7855-0.25g
ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
857177-01-6 95%+
0.25g
$482.0 2023-09-06
Life Chemicals
F8881-7855-0.5g
ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
857177-01-6 95%+
0.5g
$508.0 2023-09-06
Chemenu
CM374932-1g
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
857177-01-6 95%+
1g
$*** 2023-05-29

ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate Production Method

Additional information on ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate

Introduction to Ethyl 2-Oxo-2-(4-Oxo-Oxan-3-Yl)Acetate (CAS No. 857177-01-6)

Ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate, with the chemical formula C8H8O5, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structure, featuring an ester group and a β-keto ester moiety linked to a tetrahydropyranone ring, makes it a valuable intermediate in synthetic chemistry. This compound has garnered attention due to its potential applications in drug development and as a building block for more complex molecules.

The molecular structure of ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate consists of a highly functionalized core, which allows for diverse chemical modifications. The presence of both carbonyl groups and an ester linkage provides multiple sites for reactions such as condensation, reduction, and hydrolysis. These properties make it particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.

In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their wide-ranging biological activities. Tetrahydropyranone derivatives, in particular, have shown promise as intermediates in the synthesis of bioactive molecules. Ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate is no exception and has been explored in several synthetic pathways that aim to create more complex scaffolds.

One of the most notable applications of ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate is in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The β-keto ester moiety can be converted into various functional groups that are known to exhibit anti-inflammatory properties. Additionally, the tetrahydropyranone ring can be further modified to introduce additional pharmacophores that enhance biological activity. Recent studies have demonstrated its utility in generating novel NSAIDs with improved efficacy and reduced side effects.

The compound has also been investigated for its potential role in the synthesis of antiviral agents. The structural features of ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate allow for the introduction of groups that can interact with viral enzymes, thereby inhibiting viral replication. Preliminary research has shown that derivatives of this compound exhibit inhibitory activity against certain viruses, making it a promising candidate for further development.

Another area where ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of ethyl 2-oxo-2-(4-oxy oxan -3 - yl) acetate, researchers have been able to develop molecules that specifically inhibit certain kinases. These inhibitors have shown potential in preclinical studies and are being explored for their therapeutic applications.

The synthesis of ethyl 2 oxo 2 (4 oxooxan 3 yl acetate) involves several key steps that highlight its versatility as a synthetic intermediate. The process typically begins with the condensation of ethyl acetoacetate with γ-valerolactone under acidic conditions, followed by cyclization to form the tetrahydropyranone ring. This reaction sequence showcases the compound's ability to undergo multiple transformations while retaining its core structure.

In conclusion, ethyl 2 oxo 2 (4 oxooxan 3 yl acetate) (CAS No. 85717701 6) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing a wide range of bioactive molecules. Recent studies have highlighted its role in developing novel NSAIDs, antiviral agents, and kinase inhibitors. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

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